molecular formula C19H17BrO7 B11045903 (2-Bromo-4,5-dimethoxyphenyl)[3-(7-methoxy-1,3-benzodioxol-5-yl)oxiran-2-yl]methanone

(2-Bromo-4,5-dimethoxyphenyl)[3-(7-methoxy-1,3-benzodioxol-5-yl)oxiran-2-yl]methanone

Cat. No.: B11045903
M. Wt: 437.2 g/mol
InChI Key: DIANWQNLZSFANO-UHFFFAOYSA-N
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Description

(2-BROMO-4,5-DIMETHOXYPHENYL)[3-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-2-OXIRANYL]METHANONE is a complex organic compound that belongs to the class of bromophenols. This compound is characterized by the presence of bromine, methoxy groups, and an oxirane ring, making it a unique and versatile molecule in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-BROMO-4,5-DIMETHOXYPHENYL)[3-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-2-OXIRANYL]METHANONE typically involves multiple steps. One common method includes the alkylation of (2-bromo-4,5-dimethoxyphenyl)methanol with substituted benzenes, followed by the formation of the oxirane ring through epoxidation reactions . The reaction conditions often require the use of strong bases and oxidizing agents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures and environmental considerations are crucial during industrial production to minimize the release of hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

(2-BROMO-4,5-DIMETHOXYPHENYL)[3-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-2-OXIRANYL]METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(2-BROMO-4,5-DIMETHOXYPHENYL)[3-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-2-OXIRANYL]METHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-BROMO-4,5-DIMETHOXYPHENYL)[3-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-2-OXIRANYL]METHANONE involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2-BROMO-4,5-DIMETHOXYPHENYL)[3-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-2-OXIRANYL]METHANONE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and methoxy groups, along with the oxirane ring, makes it a versatile molecule for various applications in research and industry.

Properties

Molecular Formula

C19H17BrO7

Molecular Weight

437.2 g/mol

IUPAC Name

(2-bromo-4,5-dimethoxyphenyl)-[3-(7-methoxy-1,3-benzodioxol-5-yl)oxiran-2-yl]methanone

InChI

InChI=1S/C19H17BrO7/c1-22-12-6-10(11(20)7-13(12)23-2)16(21)19-17(27-19)9-4-14(24-3)18-15(5-9)25-8-26-18/h4-7,17,19H,8H2,1-3H3

InChI Key

DIANWQNLZSFANO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OCO2)C3C(O3)C(=O)C4=CC(=C(C=C4Br)OC)OC

Origin of Product

United States

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